![molecular formula C6H10O2 B14632576 [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol CAS No. 57476-08-1](/img/structure/B14632576.png)
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is a chiral organic compound with a unique structure characterized by a cyclopropane ring substituted with a methylene group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent functionalization steps introduce the methylene and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]dimethanol
- [(1R,2S)-3,4-Di-tert-butylcyclobut-3-ene-1,2-diyl]dimethanol
- [(1R,2S)-2-Methylcyclohexanamine]
Uniqueness
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
57476-08-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
[(1R,2S)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol |
InChI |
InChI=1S/C6H10O2/c1-4-5(2-7)6(4)3-8/h5-8H,1-3H2/t5-,6+ |
InChI Key |
SUAJNHGXHTVCFN-OLQVQODUSA-N |
Isomeric SMILES |
C=C1[C@@H]([C@@H]1CO)CO |
Canonical SMILES |
C=C1C(C1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



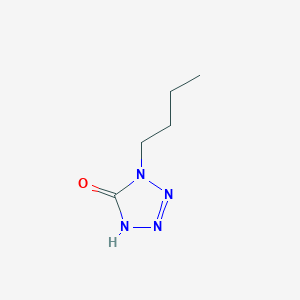
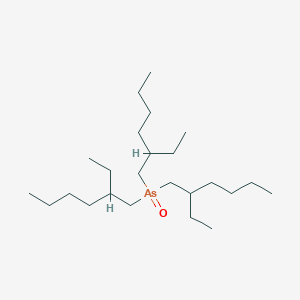
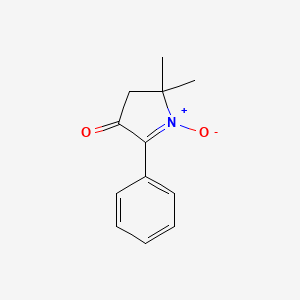
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
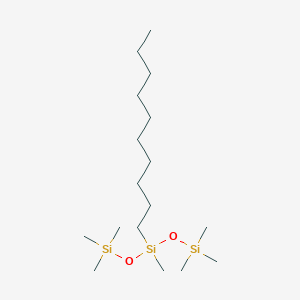
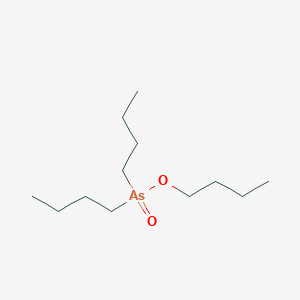
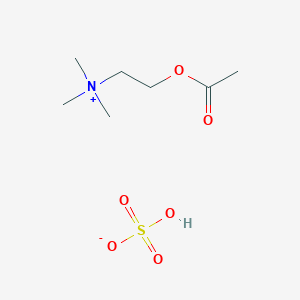
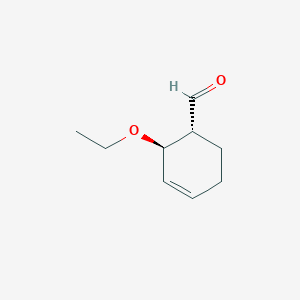
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
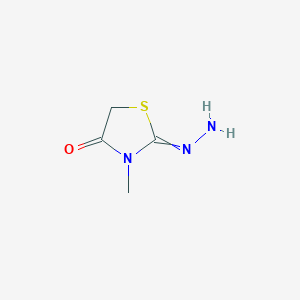
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
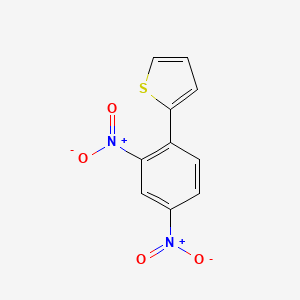
mercury](/img/structure/B14632593.png)
